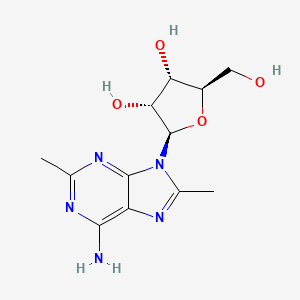
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one
Vue d'ensemble
Description
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one, also known as 6-chloro-2,7-dihydronaphthyridin-1(2H)-one, is a heterocyclic compound with a ring structure containing both nitrogen and oxygen atoms. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It has a melting point of 103-104°C, and a boiling point of 479°C. 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one has many different applications in scientific research and has been studied extensively in the past few decades.
Applications De Recherche Scientifique
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one has been studied extensively for its potential applications in scientific research. It has been used as a ligand for the synthesis of coordination compounds, as a reagent for the synthesis of heterocyclic compounds, as a catalyst for the synthesis of organic compounds, and as an inhibitor of certain enzymes. It has also been studied for its potential applications in materials science, such as its use as a curing agent for epoxy resins and as a cross-linking agent for polymers.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is not fully understood. However, it is thought to interact with enzymes in a number of ways, including binding to the active site of the enzyme, altering the conformation of the enzyme, and inhibiting the enzyme’s activity.
Effets Biochimiques Et Physiologiques
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. In addition, it has been found to act as an antioxidant, meaning it can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one in laboratory experiments is its stability and low toxicity. It is relatively easy to synthesize and can be stored for long periods of time without degrading. However, it is important to note that 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a strong inhibitor of certain enzymes and can potentially interfere with other biochemical processes. Therefore, it is important to use it with caution and to take the necessary precautions when handling it.
Orientations Futures
The potential applications of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one are vast and have yet to be fully explored. Future research could focus on the development of new synthesis methods for the compound, as well as on its potential use as an inhibitor of other enzymes and as a therapeutic agent. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to explore the potential uses of 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one in materials science, such as its use as a curing agent or cross-linking agent in polymers.
Propriétés
IUPAC Name |
6-chloro-3,4-dihydro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMBIVPJMPXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)





![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)